3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-15-9-11-17(12-10-15)20-22-23-21(26-13-5-6-16(2)14-26)18-7-3-4-8-19(18)27(22)25-24-20/h3-4,7-12,16H,5-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPRHVFVBSGLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under microwave irradiation, which facilitates the formation of the triazoloquinazoline core . The reaction conditions often include the use of catalysts such as copper acetate and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the triazole or quinazoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methylphenyl or piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of heterocyclic compounds characterized by the presence of a piperidine ring and a triazoloquinazoline moiety. Its molecular formula is , and it exhibits a complex structure that contributes to its biological activity. The triazole and quinazoline rings are known for their role in drug design due to their ability to interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit promising antimicrobial activity. For instance, studies have demonstrated that similar compounds possess significant antibacterial effects against various strains of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in the structure enhances this activity, making these compounds potential candidates for developing new antibiotics.
Anticancer Properties
The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. The ability of these compounds to induce apoptosis in cancer cells suggests their potential as anticancer agents .
Central Nervous System Effects
Research into piperidine derivatives has revealed their potential as neuroprotective agents. Compounds that incorporate piperidine rings have been investigated for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential .
Case Study 1: Antimicrobial Screening
A study focusing on the synthesis and evaluation of related triazoloquinazoline derivatives reported significant antimicrobial activity against several bacterial strains. The synthesized compounds were characterized using spectral methods such as NMR and mass spectrometry, confirming their structures . The most active compounds displayed minimum inhibitory concentration (MIC) values comparable to existing antibiotics.
Case Study 2: Anticancer Activity Assessment
In vitro studies have shown that triazoloquinazolines can inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. For example, a derivative demonstrated IC50 values indicating potent activity against breast cancer cell lines . These findings highlight the potential of this compound in cancer therapy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- Triazoloquinazoline vs. Triazolopyrimidine: The quinazoline core (two fused benzene rings) in the target compound contrasts with triazolopyrimidines (e.g., compounds 60–64 in ), which have a smaller pyrimidine ring. Example: Thieno-fused triazolopyrimidines (e.g., compounds 4i, 5n in ) showed higher anticancer activity than triazoloquinazolines (e.g., 6a–c), suggesting core size and electronic properties influence bioactivity .
Substituent Effects
- Piperidine Derivatives: The 3-methylpiperidine group in the target compound is analogous to the 3-(4-methoxyphenyl)piperidine in compound 63 (). In contrast, compound 4 from features a sulfonyl group (7-chloro-3-[(4-ethylphenyl)sulfonyl]-...), which may increase steric bulk and alter receptor binding compared to the methylphenyl group in the target compound .
Aryl Substituents :
Physicochemical Properties
*Data inferred from structural analogs. †From (similar triazoloquinazoline 6a).
Biological Activity
3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a quinazoline core linked to a triazole moiety, which is known for various pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , and it possesses a complex arrangement that contributes to its biological activity. The presence of both the quinazoline and triazole rings is crucial for its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have shown that quinazoline derivatives can inhibit cancer cell proliferation. For instance, quinazolin-4(3H)-one derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . These derivatives often act as inhibitors of tyrosine kinases, which are critical in cancer progression.
- Antimicrobial Properties : Compounds containing triazole rings have been reported to exhibit antimicrobial activities. Research has highlighted that modifications in the triazole structure can enhance the efficacy against bacterial strains .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit key kinases such as CDK2 and EGFR, which are involved in cell cycle regulation and growth factor signaling . This inhibition is often associated with reduced cell viability in cancer models.
- Interference with DNA Synthesis : Some studies suggest that triazole-containing compounds can disrupt DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Quinazolin-4(3H)-one Derivatives : A study evaluated a series of these derivatives against human breast adenocarcinoma cells. Compounds exhibited IC50 values ranging from 0.079 µM to 0.177 µM against various tyrosine kinases . This indicates strong potential for development as anticancer agents.
- Triazole Derivatives : Research on triazole compounds has demonstrated their effectiveness against microbial pathogens, showcasing their role as potential antimicrobial agents .
Table 1: Biological Activity Summary
| Compound Type | Activity Type | Target Cell Lines/Pathogens | IC50 Values (µM) |
|---|---|---|---|
| Quinazolin Derivatives | Anticancer | MCF-7, A549 | 0.079 - 0.177 |
| Triazole Derivatives | Antimicrobial | Staphylococcus aureus, E. coli | Varies by structure |
Q & A
Q. Basic Methods
Q. Advanced Alternatives
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve closely related impurities.
- Membrane filtration : Tangential flow filtration (TFF) isolates macromolecular byproducts .
How can computational methods enhance the study of this compound?
Q. Advanced Applications
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. A smaller gap (<4 eV) suggests electrophilic susceptibility .
- Reaction Mechanism Studies : Use Gaussian 16 to model cyclization pathways, identifying rate-limiting steps (e.g., triazole ring closure) .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~3.2 indicates moderate blood-brain barrier permeability) .
What experimental designs are suitable for optimizing reaction conditions?
Q. Factorial Design Example
- Factors : Catalyst loading (0.1–1 eq.), temperature (25–80°C), solvent polarity (DMSO vs. THF).
- Response Variables : Yield, purity (HPLC area %).
- Analysis : Use Minitab to generate interaction plots. A central composite design (CCD) identifies optimal conditions (e.g., 0.5 eq. CuSO₄, 60°C, DMSO) .
How can structural modifications enhance target selectivity?
Q. Strategy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
